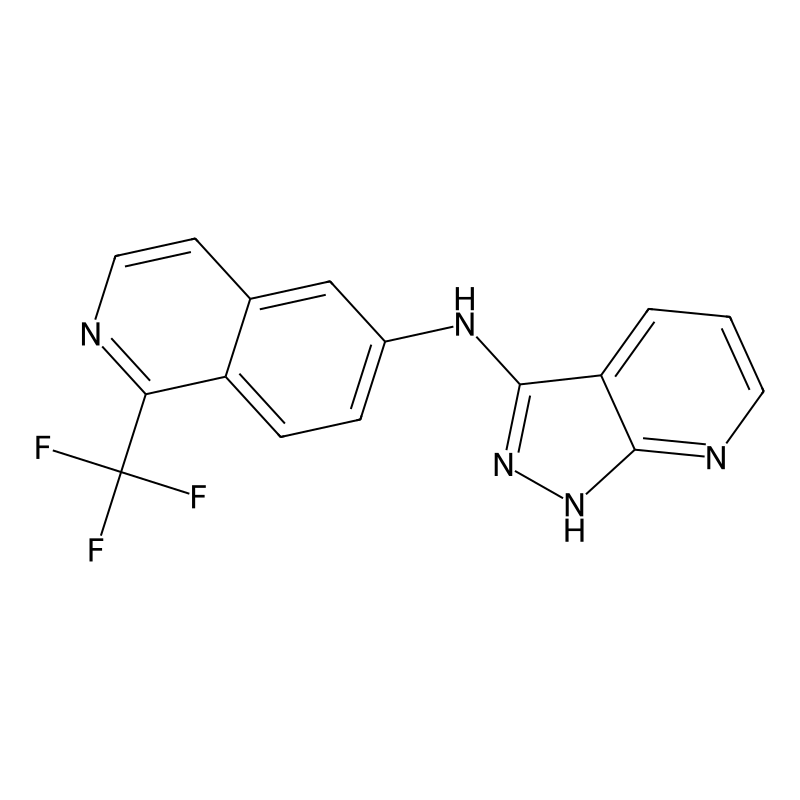Valiglurax

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Kinase Inhibitor
One of the primary areas of research for Valiglurax is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in regulating various cellular processes. By inhibiting specific kinases, researchers can gain insights into their function and explore therapeutic possibilities for diseases where these kinases are dysregulated. Studies suggest Valiglurax might target specific kinases, although further investigation is needed to identify the exact targets and their roles in cellular signaling [1].
Source
Cellular and Molecular Biology Research
Source
Valiglurax, also known as VU0652957, is a novel compound classified as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGlu4). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. Valiglurax enhances the receptor's activity through allosteric modulation rather than direct agonism, which may lead to fewer side effects compared to traditional receptor agonists .
Valiglurax has been shown to activate mGlu4 receptors effectively, which are implicated in various neurological functions. In preclinical studies, it demonstrated significant efficacy in models of Parkinson's disease by enhancing glutamatergic signaling without directly stimulating the receptor. This mechanism may provide neuroprotective effects and improve motor function in affected individuals . Additionally, pharmacokinetic studies indicated that Valiglurax could achieve substantial plasma exposure and bioavailability when formulated appropriately .
The synthesis of Valiglurax can be summarized in the following steps:
- Acylation: Initial acylation of a precursor compound.
- Bischler–Napieralski Reaction: Microwave-assisted reaction to form trifluoromethyl imine.
- Oxidation/Aromatization: Using manganese dioxide in refluxing xylene to yield bromo isoquinoline.
- Conversion to N-Oxide: Treating isoquinoline with appropriate reagents.
- Trifluoromethylation: Using trifluoromethyl trimethylsilane for purification.
- Buchwald Coupling: Coupling with protected pyrazolo derivatives.
- Deprotection: Final deprotection step using trifluoroacetic acid to obtain Valiglurax .
Valiglurax is primarily being investigated for its potential in treating neurodegenerative disorders such as Parkinson's disease. Its ability to modulate mGlu4 receptors suggests applications in enhancing motor control and providing neuroprotection against excitotoxicity associated with glutamate signaling . Ongoing research aims to explore its efficacy in various neurological conditions and optimize its formulation for clinical use.
Interaction studies have demonstrated that Valiglurax exhibits a favorable pharmacokinetic profile, with enhanced solubility achieved through specific formulation techniques such as spray-dried dispersions. These formulations significantly improve oral bioavailability and dissolution rates, making it more effective for therapeutic applications . The compound's interactions with other pharmacological agents are also under investigation to assess potential synergistic effects or adverse interactions.
Valiglurax shares structural and functional similarities with several other compounds that act on mGlu receptors. Here are some notable comparisons:
Valiglurax is unique due to its specific structural modifications that enhance its activity at the mGlu4 receptor while minimizing off-target effects, making it a promising candidate for further development in treating neurological disorders .








